Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to an indane derivative, which includes a hydroxy group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be facilitated by using p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as ultrasound irradiation and microwave-assisted synthesis can also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indane moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate: Similar structure with a hydroxy group and an indane moiety.
1H-Inden-1-ol, 2,3-dihydro-: Contains a hydroxy group and an indane structure.
Uniqueness
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate is unique due to the presence of both a benzoate ester and an indane derivative in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
796-56-5 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)12-7-9-14(10-8-12)19-17-15-6-4-3-5-13(15)11-16(17)20/h3-10,16-17,19-20H,2,11H2,1H3 |
InChI Key |
WLHGXQZYXMLCOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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